MAO-A Enzyme Inhibition: 6-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one vs. Non-Brominated 8-(Trifluoromethyl)quinolin-4(1H)-one
6-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one exhibits measurable inhibitory activity against recombinant human monoamine oxidase A (MAO-A), a key target in neuropsychiatric disorders. The compound demonstrates an IC₅₀ value of 15.8 μM (1.58 × 10⁴ nM) in a fluorometric assay measuring inhibition of kynuramine conversion to 4-hydroxyquinoline [1]. In contrast, the non-brominated parent scaffold 8-(trifluoromethyl)quinolin-4(1H)-one shows an IC₅₀ of 22.5 μM (2.25 × 10⁴ nM) under identical assay conditions [2].
| Evidence Dimension | Inhibition of recombinant human MAO-A enzyme |
|---|---|
| Target Compound Data | IC₅₀ = 15.8 μM (1.58 × 10⁴ nM) |
| Comparator Or Baseline | 8-(Trifluoromethyl)quinolin-4(1H)-one: IC₅₀ = 22.5 μM (2.25 × 10⁴ nM) |
| Quantified Difference | 1.42-fold greater potency (6.7 μM IC₅₀ reduction) with 6-bromo substitution |
| Conditions | Fluorometric assay; kynuramine substrate; 20-minute incubation; recombinant human MAO-A expressed in supersomes |
Why This Matters
This ~1.4-fold improvement in target engagement provides a quantifiable SAR basis for selecting the 6-bromo analog in MAO-A-focused lead optimization programs.
- [1] BindingDB. (2013). BDBM50389457 (CHEMBL2062878): Inhibition of recombinant human MAO-A by 6-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one. View Source
- [2] BindingDB. (2020). BDBM50493471 (CHEMBL2430709): Inhibition of recombinant human MAO-A by 8-(trifluoromethyl)quinolin-4(1H)-one. View Source
